molecular formula C12H14ClNO3 B1470824 3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid CAS No. 1783969-76-5

3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid

Cat. No. B1470824
M. Wt: 255.7 g/mol
InChI Key: RIYWTNBGAJIPCB-UHFFFAOYSA-N
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Description

The compound is a derivative of the benzo[f][1,4]oxazepin class . These compounds have been studied for their wide range of biological activities, including antithrombotic, antiepileptic, anticonvulsant, anti-inflammatory, progesterone agonist, antifungal, antagonist and analgesic, antipsychotic, anxiolytics, antihistaminic, antiaggregating, and epidermal growth factor receptor (EGFR) tyrosine kinase inhibitory activities .


Synthesis Analysis

While specific synthesis methods for “3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid” were not found, similar compounds such as 4-substituted phenyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-thiones have been synthesized for antimicrobial activity studies . Another method involves the reaction of 2-aminophenols with alkynones .


Molecular Structure Analysis

The molecular structure of this compound likely includes a seven-membered heterocyclic ring system, a fused aromatic group, and the group –N–C(=O)–, similar to a protein amide bond .

Scientific Research Applications

Synthetic Organic Chemistry

One significant area of application is in the process development and scale-up of kinase inhibitors, where a benzoxazepine core, closely related to the compound , plays a crucial role. This involves scalable synthesis methods for creating complex molecules with potential therapeutic applications. For example, Naganathan et al. (2015) developed routes for the scalable synthesis of benzoxazepine-containing kinase inhibitors, demonstrating the chemical versatility and utility of such compounds in drug development processes (Naganathan et al., 2015).

Pharmacology

In pharmacological research, benzoxazepine derivatives have been explored for their potential as antibacterial and anticancer agents. Kuntala et al. (2015) synthesized novel benzoxepine-1,2,3-triazole hybrids, demonstrating their effectiveness against bacterial strains and cancer cell lines, highlighting the therapeutic potential of benzoxazepine derivatives (Kuntala et al., 2015).

Material Science

The compound and its derivatives are also relevant in material science, especially in the development of novel materials with unique physical properties. For instance, Konstantinova et al. (2020) explored the synthesis of an 11a,12-dihydrobenzo[b]benzo[5,6][1,4]oxazino[2,3-e][1,4]oxazine derivative, demonstrating applications in novel material synthesis (Konstantinova et al., 2020).

properties

IUPAC Name

3-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c13-10-1-2-11-9(7-10)8-14(5-6-17-11)4-3-12(15)16/h1-2,7H,3-6,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYWTNBGAJIPCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1CCC(=O)O)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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